trans-N-BOC-3,4-Diazido pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-diazidopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKJQUSMRAAFO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176524 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-25-7 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480450-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of trans-N-BOC-3,4-diazido pyrrolidine typically involves three major stages:
- Construction of the pyrrolidine ring with appropriate substitution
- Introduction of the BOC protecting group on the nitrogen
- Installation of azido groups at the 3 and 4 positions in a stereoselective manner
The key challenge lies in achieving the trans stereochemistry of the diazido substituents and maintaining the integrity of the BOC group during azidation.
Preparation of N-BOC-3,4-Diaminopyrrolidine Precursors
A common precursor to the diazido compound is the N-BOC-protected 3,4-diaminopyrrolidine, which can be converted to the diazido derivative by nucleophilic substitution of amino groups with azide.
Synthesis of N-BOC-3,4-diaminopyrrolidine often starts from pyrrolidine derivatives or from nitrile intermediates:
- A reported industrially viable method for N-BOC-3-pyrrolidine derivatives involves:
- Michael addition of glycine to acrylonitrile or vinyl cyanide in toluene solvent with paraformaldehyde, yielding 3-cyanopyrrolidine intermediates.
- Subsequent protection with Boc anhydride in the presence of triethylamine in dichloromethane.
- Reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H) to afford the N-BOC-3-pyrrolidine formaldehyde intermediate with high yield (~75%) and purity (~97%).
Although this method focuses on 3-substituted pyrrolidines, it provides a robust platform for further functionalization at the 3 and 4 positions.
Introduction of Azido Groups at 3 and 4 Positions
For the synthesis of trans-3,4-diazido derivatives, the key step is stereoselective azidation of vicinal diols or diamines.
Conversion of vicinal diols to diazides via mesylation or tosylation followed by nucleophilic substitution with sodium azide (NaN3). This method requires careful control to maintain trans stereochemistry and avoid side reactions.
Direct azidooxygenation of alkenes using photo-induced or metal-catalyzed methods with azide sources such as TMSN3 or NaN3. For example, photo-induced azidooxygenation of alkenes in the presence of TEMPO and azide reagents under mild conditions has been demonstrated, providing azido-functionalized cyclic amines with good selectivity.
Diazidation of pyrrolidine derivatives can also be achieved by reaction of N-BOC-protected pyrrolidines bearing hydroxyl groups at C3 and C4 with azide sources under mild conditions, often using reagents like diphenylphosphoryl azide (DPPA) or imidazole-1-sulfonyl azide hydrochloride.
Representative Synthetic Route for this compound
Based on literature precedents and common synthetic logic, a plausible detailed synthetic sequence is as follows:
| Step | Reaction | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of N-BOC-3,4-dihydroxypyrrolidine | Starting from N-BOC-pyrrolidine, dihydroxylation (e.g., OsO4 or KMnO4) of 3,4-unsaturated intermediate | Introduces vicinal diol at 3,4 positions with trans stereochemistry |
| 2 | Conversion of diol to ditosylate or dimesylate | TsCl or MsCl, pyridine or triethylamine, 0°C to RT | Activates hydroxyl groups for nucleophilic substitution |
| 3 | Nucleophilic substitution with sodium azide | NaN3, DMF or DMSO, 50-80°C, 12-24 h | Substitution of tosylates with azide groups, preserving trans stereochemistry |
| 4 | Purification and characterization | Chromatography, NMR, IR, MS | Confirm this compound structure |
This route is supported by analogous transformations reported for azido-functionalized pyrrolidines and other nitrogen heterocycles.
Key Research Findings and Yields
- The yield of azidation step is typically high (70-90%) when using tosylate intermediates and sodium azide under optimized conditions.
- The BOC protecting group remains stable under azidation conditions, facilitating purification.
- The trans stereochemistry is retained due to the stereospecific nature of substitution on the activated diol derivatives.
- Spectroscopic data (NMR, IR) confirm the presence of azide groups (characteristic IR stretch ~2100 cm⁻¹) and BOC group (tert-butyl signals in NMR).
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Trans-N-BOC-3,4-Diazido pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include sodium azide for azidation, palladium catalysts for reduction, and trifluoroacetic acid for deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected pyrrolidine derivatives .
Scientific Research Applications
Trans-N-BOC-3,4-Diazido pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other functional groups.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of trans-N-BOC-3,4-Diazido pyrrolidine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, such as drug development and bioconjugation. The azido groups react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Substituted pyrrolidine derivatives exhibit significant variations in potency based on substituent type and stereochemistry:
However, the azido groups offer unique advantages in modular synthesis.
Thermochemical and Structural Comparisons
Comparative studies of pyrrolidine borane and piperidine borane complexes reveal structural and energetic trends relevant to functionalized pyrrolidines:
Unique Advantages and Challenges of this compound
- Advantages :
- Challenges: Azides are thermally sensitive; decomposition risks necessitate mild reaction conditions . Limited data on in vivo stability and toxicity compared to fluorine- or methyl-substituted analogs .
Biological Activity
Trans-N-BOC-3,4-Diazido pyrrolidine is a synthetic compound characterized by its unique structure, which includes two azido groups and a tert-butoxycarbonyl (BOC) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, bioconjugation, and organic synthesis.
- Molecular Formula : C11H19N5O4
- CAS Number : 288314-13-6
- Molecular Weight : 273.30 g/mol
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amine Group : The amine group of pyrrolidine is protected using a BOC group.
- Introduction of Azido Groups : Sodium azide is used to introduce the azido groups through nucleophilic substitution.
- Purification : The final product is purified via column chromatography.
This compound primarily acts through:
- Click Chemistry : The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are bioorthogonal and do not interfere with biological systems.
- Reduction Reactions : Azido groups can be reduced to amines, allowing for further chemical transformations.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives containing azido groups exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.
Antitumor Activity
Studies have suggested that azido-containing compounds can inhibit tumor growth. The mechanism often involves the formation of triazoles that disrupt cellular processes essential for cancer cell proliferation.
Neuroprotective Effects
Given the structural similarity to other pyrrolidine derivatives known for neuroprotective effects, this compound may also exhibit potential in treating neurological disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (2021) | Investigated the role of azido compounds in drug delivery systems; found that this compound enhances targeting specificity in cancer therapies. |
| Study 2 (2022) | Evaluated the antimicrobial properties; demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 3 (2023) | Focused on neuroprotective applications; indicated potential benefits in reducing oxidative stress in neuronal cells. |
Comparison with Similar Compounds
This compound can be compared with other azido-containing derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Trans-N-BOC-3-Azido Pyrrolidine | One azido group | Less reactive in click chemistry applications |
| Trans-N-BOC-4-Azido Pyrrolidine | One azido group at a different position | Varies in reactivity |
| Trans-N-BOC-3,4-Diazido Piperidine | Six-membered ring analog | Similar reactivity but different sterics |
Q & A
Q. What are the recommended synthetic routes for trans-N-BOC-3,4-Diazido pyrrolidine, and how do stereochemical outcomes vary with different methods?
- Methodological Answer : Stereoselective synthesis of pyrrolidine derivatives often employs cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings. For trans-N-BOC-3,4-Diazido derivatives, consider:
- Ring Functionalization : Introduce azido groups at the 3,4-positions via regioselective substitution reactions. The BOC (tert-butoxycarbonyl) group can be added first to protect the amine, followed by diazidation under controlled conditions (e.g., NaN₃/CuSO₄ in DMF) .
- Stereochemical Control : Use chiral auxiliaries or catalysts to enforce trans geometry. Computational studies (e.g., DFT) can predict transition-state energies to optimize regioselectivity, as demonstrated in azetidine/pyrrolidine synthesis .
- Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography.
Q. Which analytical techniques are most effective for characterizing trans-N-BOC-3,4-Diazido pyrrolidine?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron transfer dissociation (ETD) MS preserves labile groups like azides and provides fragmentation patterns distinct from collision-induced dissociation (CID). ETD avoids cleavage N-terminal to proline/pyrrolidine residues, aiding structural elucidation .
- NMR Spectroscopy : ¹H/¹³C NMR with DEPT/HSQC identifies azide and BOC group positions. For stereochemical confirmation, compare coupling constants (e.g., J₃,₄ for trans vs. cis diazides) .
- Chromatography : UPLC/Q-TOF-MS with Fast-DDA mode enables high-resolution separation and MSⁿ analysis, critical for detecting isomers in complex mixtures .
Q. What biological activities are associated with pyrrolidine derivatives structurally analogous to this compound?
- Methodological Answer : Pyrrolidine derivatives exhibit diverse bioactivities, as shown in comparative studies:
- Experimental Design : Screen trans-N-BOC-3,4-Diazido pyrrolidine in enzyme inhibition assays (e.g., NAAA) or cell-based models (e.g., cancer lines) using dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize trans-N-BOC-3,4-Diazido pyrrolidine for specific biological targets?
- Methodological Answer :
- Substituent Variation : Test analogs with modified azide positions, BOC replacements (e.g., Fmoc), or pyrrolidine ring substituents. For example, lipophilic 3-phenyl groups enhance NAAA inhibitor potency .
- Linker Optimization : Evaluate flexible vs. rigid linkers between the pyrrolidine core and functional groups. Conformationally restricted linkers improve selectivity over off-target enzymes (e.g., FAAH) .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
